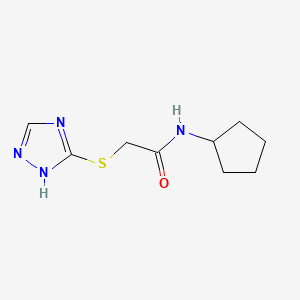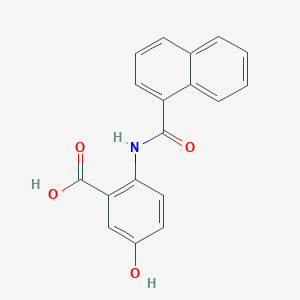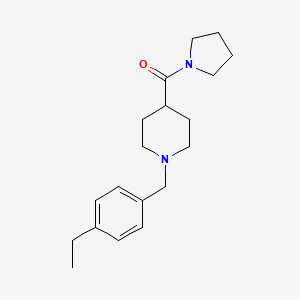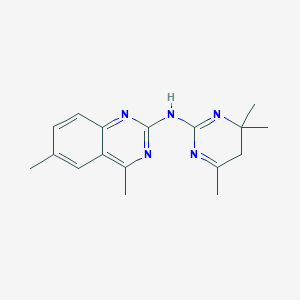![molecular formula C14H15ClN2O4S B5855732 2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CDB-2914 and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and prevent the binding of progesterone. This leads to a decrease in the expression of progesterone-responsive genes and a decrease in the proliferation of cells that are dependent on progesterone signaling.
Biochemical and Physiological Effects:
CDB-2914 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce the size of uterine fibroids, and decrease the thickness of the endometrium. Additionally, CDB-2914 has been found to have anti-inflammatory effects and to reduce the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using CDB-2914 in lab experiments is its specificity for the progesterone receptor, which allows for more targeted research. However, one limitation is that CDB-2914 has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of CDB-2914. One area of research is the potential use of CDB-2914 in the treatment of certain cancers, such as breast cancer and ovarian cancer. Additionally, further research is needed to explore the potential use of CDB-2914 in the treatment of endometriosis and uterine fibroids. Finally, there is a need for research into the development of more effective methods for delivering CDB-2914 to target tissues.
Synthesis Methods
The synthesis of CDB-2914 involves the reaction of 2-chloro-5-nitrobenzoic acid with N-(2-furylmethyl)-N-methylamine to form 2-chloro-5-[(2-furylmethyl)amino]benzoic acid. This compound is then treated with dimethyl sulfonate and triethylamine to form 2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide. The final product is obtained through purification by recrystallization.
Scientific Research Applications
CDB-2914 has been studied for its potential applications in various scientific research fields. It has been found to have anti-progestational effects, making it a potential candidate for use in contraceptives and in the treatment of certain medical conditions such as endometriosis and uterine fibroids. Additionally, CDB-2914 has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETQWJVMSMOMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)




![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)